2-(Difluoromethoxy)-5-nitroaniline
Overview
Description
The compound 2-(Difluoromethoxy)-5-nitroaniline is not directly discussed in the provided papers. However, the papers do provide insights into various nitroaniline derivatives and their properties, which can be used to infer some aspects of the compound . Nitroaniline derivatives are known for their diverse applications, including their use in dyes, pigments, and as intermediates in pharmaceuticals. They are also studied for their potential in nonlinear optical properties and antimicrobial activities .
Synthesis Analysis
The synthesis of nitroaniline derivatives can involve multiple steps, including oxidation, etherification, reduction, alkylation, and further oxidation. For example, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline was synthesized from 2,5-dichloronitrobenzene with a total yield of 75%, indicating the feasibility of such synthetic routes . This suggests that the synthesis of 2-(Difluoromethoxy)-5-nitroaniline could potentially follow a similar multi-step process, with specific reagents and conditions tailored to introduce the difluoromethoxy group.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be quite complex, with the potential for various hydrogen bonding patterns and interactions. For instance, 2-methyl-5-nitroaniline salts form 1D or 2D networks through hydrogen bonding, and their structures have been analyzed using X-ray diffraction and graph-set approach . Similarly, 2-amino-4-nitroaniline exhibits a noncentrosymmetric space group, which is significant for its nonlinear optical properties . These findings suggest that the molecular structure of 2-(Difluoromethoxy)-5-nitroaniline would also be intricate and could exhibit unique hydrogen bonding and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of nitroaniline derivatives can be influenced by their molecular structure. For example, the presence of a nitro group can facilitate certain reactions, such as hydrogen bonding interactions, as seen in various substituted nitroanilines . The difluoromethoxy group in 2-(Difluoromethoxy)-5-nitroaniline could also affect its reactivity, potentially leading to unique chemical behaviors not observed in other nitroaniline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives can vary widely. For instance, 2-amino-4-nitroaniline has been shown to have significant potential for second-order nonlinear optical properties due to its crystallographic structure . The antimicrobial activity of 2-methyl-5-nitroaniline derivatives has been linked to their chemical structure, with certain derivatives showing good activity compared to standard drugs . These studies indicate that the physical and chemical properties of 2-(Difluoromethoxy)-5-nitroaniline would likely be influenced by its molecular structure, with potential applications in various fields based on its optical and biological properties.
Scientific Research Applications
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Synthesis of Challenging OCF2H-Bearing N-Heterocycles
- Application : Difluoromethoxylated Ketones are used as building blocks for the synthesis of challenging OCF2H-Bearing N-Heterocycles . These heterocycles are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H .
- Method : The synthesis involves an unprecedented method of creating difluoromethoxylated nitrogen-containing heterocycles from the corresponding α-(difluoromethoxy)ketones . Pyrazoles, isoxazoles and pyrimidines could be obtained via an enaminone intermediate .
- Results : The resulting scaffolds might be of high potential in life sciences and appear as an interesting alternative to more and more controversial classical fluorinated groups .
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Various Applications of Difluoromethoxy Compounds
- Application : Difluoromethoxy benzene derivatives have a plethora of different applications within the chemical industry . Their functionality is being investigated and utilized in medicinal, technological and agricultural fields .
- Method : The specific methods of application or experimental procedures vary depending on the specific field and application .
- Results : The results or outcomes obtained also vary depending on the specific field and application .
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Synthesis and Insecticidal Activity of Novel F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid
- Application : The preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed . These compounds are used as insecticides .
- Method : A synthetic approach allowed the preparation of the desired F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The compounds were further coupled with 4,5-dihydro-N-nitro-1H-imidazol-2-amine or N-(4,5-dihydro-2-thiazolyl) cyanamide, to provide the two desired trifluoromethoxy analogues of Imidacloprid and Thiacloprid .
- Results : The resulting compounds showed promising insecticidal activity .
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Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H-Bearing N-Heterocycles
- Application : Difluoromethoxylated Ketones are used as building blocks for the synthesis of challenging OCF2H-Bearing N-Heterocycles . These heterocycles are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H .
- Method : The synthesis involves an unprecedented method of creating difluoromethoxylated nitrogen-containing heterocycles from the corresponding α-(difluoromethoxy)ketones . Pyrazoles, isoxazoles and pyrimidines could be obtained via an enaminone intermediate .
- Results : The resulting scaffolds might be of high potential in life sciences and appear as an interesting alternative to more and more controversial classical fluorinated groups .
-
Difluoromethylation of Hydroxylated Heterocycles
- Application : The preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed . These compounds are used as insecticides .
- Method : A synthetic approach allowed the preparation of the desired F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The compounds were further coupled with 4,5-dihydro-N-nitro-1H-imidazol-2-amine or N-(4,5-dihydro-2-thiazolyl) cyanamide, to provide the two desired trifluoromethoxy analogues of Imidacloprid and Thiacloprid .
- Results : The resulting compounds showed promising insecticidal activity .
-
Synthesis of F3CO- and F2HCO-heterocyclic Building Blocks
- Application : Difluoromethoxylated Ketones are used as building blocks for the synthesis of challenging OCF2H-Bearing N-Heterocycles . These heterocycles are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H .
- Method : The synthesis involves an unprecedented method of creating difluoromethoxylated nitrogen-containing heterocycles from the corresponding α-(difluoromethoxy)ketones . Pyrazoles, isoxazoles and pyrimidines could be obtained via an enaminone intermediate .
- Results : The resulting scaffolds might be of high potential in life sciences and appear as an interesting alternative to more and more controversial classical fluorinated groups .
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, many nitro compounds are potentially explosive, and the compound should be handled with care.
Future Directions
Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis. However, without more specific information, it’s difficult to suggest more detailed future directions.
properties
IUPAC Name |
2-(difluoromethoxy)-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYRUPJFBLFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366235 | |
Record name | 2-(difluoromethoxy)-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-nitroaniline | |
CAS RN |
54939-58-1 | |
Record name | 2-(difluoromethoxy)-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.